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  • Product: Captopril-cysteine disulfide
  • CAS: 75479-46-8

Core Science & Biosynthesis

Foundational

Pharmacokinetics and Analytical Dynamics of the Captopril-Cysteine Disulfide Metabolite: A Technical Whitepaper

Introduction: Thiol Chemistry in Captopril Metabolism Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) revolutionized cardiovascular medicine as the first orally active angiotensin-converting enzyme (ACE) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Thiol Chemistry in Captopril Metabolism

Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) revolutionized cardiovascular medicine as the first orally active angiotensin-converting enzyme (ACE) inhibitor[1]. At the core of its pharmacodynamic efficacy is a highly reactive free sulfhydryl (-SH) group, which chelates the zinc ion within the active site of the ACE enzyme[2]. However, this same sulfhydryl moiety dictates the drug's rapid and complex pharmacokinetic fate.

Approximately 50% of an absorbed dose of captopril undergoes rapid systemic biotransformation[2]. Unlike drugs that rely heavily on cytochrome P450-mediated hepatic degradation, captopril's primary metabolic pathway involves the formation of mixed disulfide bonds with endogenous thiols[3]. The most prominent of these biotransformation products is the captopril-cysteine disulfide metabolite, which is formed alongside the captopril disulfide dimer[2],[1].

Pharmacokinetic Profile and the "Reservoir Effect"

The formation of captopril-cysteine disulfide is not merely an elimination pathway; it is a dynamic, non-enzymatic thiol-disulfide exchange[3]. While only the free thiol form of captopril is pharmacologically active, the formation of the inactive disulfide metabolite is entirely reversible in vivo[1].

This reversibility creates a critical pharmacokinetic phenomenon known as the "reservoir effect" [1]. The circulating captopril-cysteine disulfide acts as a biological depot, continuously converting back into active free captopril[1]. This mechanism explains why captopril exhibits a much longer duration of therapeutic action (8-12 hours) than would be predicted by the short half-life of its free form[4],[1].

Quantitative Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic divergence between unchanged captopril and its disulfide metabolites[2],[4],[5].

Pharmacokinetic ParameterUnchanged Captopril (Free Thiol)Captopril-Cysteine Disulfide & Metabolites
Pharmacological Activity Active (Potent ACE Inhibitor)Inactive (Reservoir)
Bioavailability 60% - 75% (Reduced by food)N/A (Formed in vivo)
Elimination Half-life (Normal Renal Function) ~1.6 to 2.0 hours~4.0 hours
Elimination Half-life (CrCl < 20 mL/min) Prolonged20 to 40 hours
Elimination Half-life (Anuric Patients) ProlongedUp to 6.5 days
Primary Excretion Route Renal (Glomerular filtration & tubular secretion)Renal
Proportion in 24h Urine 40% - 50%~50%

Mechanistic Pathway of Reversible Interconversion

The causality behind captopril's sustained efficacy lies in its chemical equilibrium. In the oxidative environment of plasma, the free sulfhydryl group of captopril readily reacts with the sulfhydryl group of endogenous free cysteine or cysteine residues on plasma proteins[3]. When plasma concentrations of free captopril drop due to renal clearance, the equilibrium shifts, and endogenous reductants cleave the disulfide bond, releasing active captopril back into circulation[1].

Pathway Captopril Free Captopril (Active Thiol) CapCys Captopril-Cysteine Disulfide (Inactive Reservoir) Captopril->CapCys Oxidation / Reduction CapDimer Captopril Disulfide Dimer (Inactive) Captopril->CapDimer Dimerization Excretion Renal Excretion (>95% in 24h) Captopril->Excretion 40-50% Unchanged Cysteine Endogenous Cysteine (Plasma/Tissue) Cysteine->CapCys Thiol Contribution CapCys->Excretion Excreted CapDimer->Excretion Excreted

Reversible thiol-disulfide interconversion and renal elimination pathways of captopril.

Analytical Quantification: LC-MS/MS Methodology

Accurately quantifying captopril-cysteine disulfide in pharmacokinetic studies presents a significant analytical challenge. Because free captopril continues to oxidize into disulfide metabolites ex vivo after a blood sample is drawn, standard plasma processing will artificially inflate the measured concentration of captopril-cysteine disulfide[3].

To ensure a self-validating system , the analytical protocol must arrest the thiol-disulfide exchange immediately at the point of collection. This is achieved via chemical alkylation of the free sulfhydryl group.

Step-by-Step UHPLC-MS/MS Protocol

The following methodology ensures the precise differentiation and quantification of in vivo captopril and its disulfide metabolites[6],[1].

  • Sample Collection & Immediate Stabilization: Draw whole blood into K2-EDTA tubes pre-loaded with a thiol-derivatizing agent, such as N-ethylmaleimide (NEM) or p-bromophenacyl bromide. This instantly alkylates the free -SH group of unchanged captopril, preventing ex vivo conversion to captopril-cysteine disulfide.

  • Plasma Isolation: Centrifuge the stabilized blood sample at 3000 × g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: Transfer 100 µL of plasma to a microcentrifuge tube. Add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., enalapril)[1]. Vortex for 30 seconds to precipitate proteins and release non-covalently bound metabolites.

  • Centrifugation & Extraction: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant and transfer it to a UHPLC autosampler vial.

  • UHPLC Separation: Inject 2-5 µL of the extract onto a UHPLC system equipped with a high-resolution C18 column (e.g., BEH C18 1.7 µm, 2.1 × 50 mm)[6]. Utilize an isocratic or gradient mobile phase consisting of methanol and Milli-Q water with 0.05% trifluoroacetic acid (TFA) at a flow rate of 0.1 mL/min[6].

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM). For example, monitor the collision-induced dissociation (CID) transition of captopril (m/z 218.1 → 115.9) and the specific m/z transitions for captopril-cysteine disulfide[1].

Workflow Step1 1. Plasma Collection & Thiol Alkylation Step2 2. Protein Precipitation Step1->Step2 Step3 3. Centrifugation & Extraction Step2->Step3 Step4 4. UHPLC Separation Step3->Step4 Step5 5. ESI-MS/MS Detection Step4->Step5

Step-by-step UHPLC-MS/MS sample preparation and analytical workflow for captopril.

Clinical Implications: Renal Impairment and Dosing

Understanding the pharmacokinetics of captopril-cysteine disulfide is paramount for clinical safety, particularly in nephrology. Over 95% of an absorbed captopril dose is eliminated in the urine within 24 hours, with approximately half excreted as unchanged drug and the remainder as the disulfide dimer and captopril-cysteine disulfide[7],[8].

Because the elimination of these metabolites is strictly dependent on renal clearance, patients with impaired renal function experience a massive prolongation of the metabolite half-life[2]. In patients with a creatinine clearance of less than 20 mL/min, the half-life of captopril and its metabolites surges from ~2 hours to 20-40 hours, and can reach up to 6.5 days in anuric patients[2],[9].

If standard dosing is maintained in these patients, the captopril-cysteine disulfide reservoir will accumulate exponentially. Due to the reversible interconversion mechanism, this massive inactive reservoir will continuously generate active free captopril, leading to severe, prolonged hypotension and potential renal toxicity[2],[1]. Therefore, strict dose reductions or extended dosing intervals are mandatory for patients with compromised renal architecture[7].

References

  • Title: Captopril | C9H15NO3S | CID 44093 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Get your patient on Captopril - PrescriberPoint Source: prescriberpoint.com URL: [Link]

  • Title: Captopril | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: pharmacompass.com URL: [Link]

  • Title: Capozide (Captopril and Hydrochlorothiazide): Side Effects, Uses, Dosage, Interactions, Warnings - RxList Source: rxlist.com URL: [Link]

  • Title: Capoten (DSC) (captopril) dosing, indications, interactions, adverse effects, and more Source: medscape.com URL: [Link]

  • Title: PRODUCT MONOGRAPH CAPTOPRIL (Captopril Tablets USP) 12.5, 25, 50 and 100 mg Angiotensin-Converting Enzyme Inhibitor Source: hres.ca URL: [Link]

  • Title: Investigation of the Captopril–Insulin Interaction by Mass Spectrometry and Computational Approaches Reveals that Captopril Induces Structural Changes in Insulin - PMC Source: nih.gov URL: [Link]

  • Title: Quantification of Captopril using Ultra High Performance Liquid Chromatography Source: researchgate.net URL: [Link]

  • Title: determination of captopril by hplctandem mass spectrometry: application in a bioequivalence study - Redalyc.org Source: redalyc.org URL: [Link]

Sources

Exploratory

The Role of Captopril-Cysteine Disulfide in Drug-Induced Toxicity: Mechanisms, Analytics, and Clinical Implications

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, revolutionized cardiovascular pharmacology. However, its structural reliance on a free sulfhydryl (-SH) group for zinc chelation in the ACE active site introduces complex metabolic liabilities. In vivo, captopril undergoes rapid thiol-disulfide exchange with endogenous thiols, predominantly forming captopril-cysteine disulfide and protein-bound mixed disulfides [4].

This whitepaper dissects the dual nature of these disulfide metabolites. While the high aqueous solubility of captopril-cysteine disulfide offers a unique therapeutic avenue for cystinuria [2], the covalent modification of plasma proteins via disulfide haptenation serves as the primary molecular initiator for captopril’s well-documented drug-induced toxicity (DIT), including neutropenia, dysgeusia, and severe cutaneous adverse reactions [3].

Mechanistic Pathways of Thiol-Mediated Toxicity

The toxicity profile of captopril is not driven by oxidative bioactivation of the carbon-sulfur bond, but rather by the reactivity of the unreacted thiol and its dimeric forms [3]. The formation of captopril-cysteine disulfides triggers toxicity through two distinct, yet interconnected, pathways:

Protein Haptenation and Neoantigen Formation

Captopril acts as a classical hapten. The free thiol group reacts with reduced cysteine residues on plasma proteins (such as albumin and insulin) to form mixed disulfides [1]. This covalent modification alters the three-dimensional conformation of the native protein. The immune system recognizes these structurally modified proteins as foreign neoantigens, triggering a hypersensitivity cascade that manifests as drug-induced lupus, skin rashes, or agranulocytosis.

Endogenous Thiol Depletion

The continuous formation of captopril-cysteine and captopril-glutathione (GSH) disulfides acts as a sink for endogenous antioxidant pools. Under conditions of pre-existing GSH or cysteine depletion, captopril accumulates in the plasma, driving further off-target protein binding and exacerbating cellular oxidative stress [1].

Visualization of the Disulfide Exchange Network

The following diagram maps the divergent metabolic fates of captopril, illustrating how thiol-disulfide exchange leads to both renal clearance and immune-mediated toxicity.

CaptoprilToxicity Cap Captopril (Free -SH Group) CysPool Endogenous Cysteine & GSH Pools Cap->CysPool Thiol-Disulfide Exchange Proteins Plasma Proteins (e.g., Albumin, Insulin) Cap->Proteins Covalent Modification CapCys Captopril-Cysteine Mixed Disulfide CysPool->CapCys Tox Drug-Induced Toxicity (Rash, Neutropenia) CysPool->Tox Thiol Depletion (Oxidative Stress) CapProt Captopril-Protein Adduct (Hapten) Proteins->CapProt Clearance Renal Excretion (Cystinuria Therapy) CapCys->Clearance High Aqueous Solubility Immune Immune System Recognition CapProt->Immune Neoantigen Presentation Immune->Tox Hypersensitivity Cascade

Caption: Pathway of captopril metabolism illustrating both detoxification and immune-mediated toxicity.

Quantitative Data Profiling

Understanding the pharmacokinetic and structural impact of captopril requires precise quantification. The tables below summarize the systemic distribution of captopril metabolites and the specific mass shifts observed during protein haptenation.

Table 1: Pharmacokinetic and Excretion Profile of Captopril [4]
Pharmacokinetic ParameterValue / Observation
Total Urinary Elimination (24h) > 95% of the absorbed dose
Unchanged Drug in Urine 40% – 50%
Primary Metabolites Captopril-cysteine disulfide, captopril disulfide dimer
Plasma Protein Binding 25% – 30% (predominantly via mixed disulfides)
Elimination Half-Life (Unchanged) < 2 hours
Table 2: Mass Spectrometric Characterization of Captopril-Protein Adducts [1]
Analyte / ModificationMolecular Mass / ShiftMechanistic Note
Unmodified Human Insulin ~5808 DaNative state with 3 internal disulfide bonds.
Free Captopril (MW) 217.07 DaReactive thiol monomer.
Captopril Disulfide Addition + 215.06 Da Mass shift accounts for captopril addition minus the loss of 2 Hydrogen atoms (2.01 Da) during disulfide bond formation.
Target Residues (Insulin) Cys6, Cys7 (A chain)Cys7, Cys19 (B chain)Captopril shows no preference; it attacks both intra- and inter-chain disulfides.

Experimental Methodology: Self-Validating Protocol for Adduct Detection

To rigorously study drug-induced toxicity via haptenation, analytical scientists must differentiate between true physiological disulfide modifications and artifacts generated during sample preparation.

The following Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) protocol is designed as a self-validating system . By incorporating a specific chemical reduction step, the workflow inherently proves the causality of the mass shift.

Step-by-Step Methodology:

Step 1: Physiological Incubation (The Haptenation Reaction)

  • Action: Incubate the target protein (e.g., Insulin, 100 μM) with captopril (5 mM) in a physiological buffer (pH 7.4) for 30 minutes at 37°C.

  • Causality: The pH of 7.4 is critical. At this pH, a small fraction of the thiol groups ionizes into thiolate anions (S⁻), which are the actual nucleophiles required to initiate the thiol-disulfide exchange with the protein's native cystine bonds.

Step 2: Reaction Quenching and Bifurcation

  • Action: Stop the reaction by lowering the pH to 4.0 using formic acid, then split the sample into Aliquot A (Test) and Aliquot B (Control).

  • Causality: Lowering the pH protonates the thiolate anions, instantly halting any further disulfide exchange, effectively "freezing" the protein in its modified state.

Step 3: DTT Reduction (The Self-Validating Control Step)

  • Action: Treat Aliquot B with 5 mM Dithiothreitol (DTT) for 15 minutes. Leave Aliquot A untreated.

  • Causality: This is the cornerstone of the protocol's integrity. DTT is a potent reducing agent that specifically cleaves disulfide bonds. If captopril has bound to the protein via a mixed disulfide (the true haptenation mechanism), DTT will completely strip the captopril off, returning the protein to its native mass. If the mass shift persists in Aliquot B, the modification is an irreversible carbon-sulfur artifact, invalidating the haptenation hypothesis.

Step 4: LC-ESI-MS/MS Acquisition

  • Action: Inject both aliquots into a UPLC coupled to a high-resolution mass spectrometer.

  • Causality: Liquid chromatography separates the protein chains (e.g., Insulin A and B chains) prior to ionization, preventing ion suppression. Tandem mass spectrometry (MS/MS) fragmentation allows the researcher to sequence the peptide and pinpoint exactly which cysteine residue (e.g., Cys6 vs. Cys19) was modified [1].

Step 5: Data Interpretation

  • Validation Criteria: The protocol is considered successful and validated only if Aliquot A exhibits a distinct +215.06 Da mass shift per captopril molecule, and Aliquot B shows a complete reversion to the native protein mass.

Clinical Implications: From Toxicity to Therapy

The formation of captopril-cysteine disulfide perfectly illustrates the pharmacological concept that a drug's toxicity mechanism can sometimes be repurposed for therapeutic benefit.

  • Toxicity in Cardiology: In the treatment of hypertension and heart failure, the haptenation of plasma proteins by captopril's thiol group led to unacceptable rates of immune-mediated adverse events. This toxicity directly drove the rational drug design of second-generation ACE inhibitors (like enalapril and lisinopril), which replace the sulfhydryl group with a carboxylate moiety, completely abolishing the disulfide-mediated toxicity pathway.

  • Therapeutic Utility in Nephrology: Conversely, in patients with cystinuria —a genetic defect causing the precipitation of insoluble cystine stones in the kidneys—captopril is used off-label. Captopril reacts with the cystine to form captopril-cysteine mixed disulfides, which are up to 200 times more soluble in urine than native cystine, thereby preventing urolith formation and renal damage [2].

References

  • Ghosh, A., et al. "Investigation of the Captopril–Insulin Interaction by Mass Spectrometry and Computational Approaches Reveals that Captopril Induces Structural Changes in Insulin." ACS Omega, 2022.[Link]

  • "Cystinuria - StatPearls." NCBI Bookshelf - NIH, 2023.[Link]

  • "Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of Captopril by Acidified Bromate and Aqueous Bromine." ACS Publications, 2013.[Link]

  • "Captopril Tablets, USP Rx Only." DailyMed - NIH.[Link]

Foundational

Unraveling the Dynamics of Captopril-Cysteine Disulfide in Human Plasma: Degradation Pathways and Analytical Strategies

An In-Depth Technical Guide for Researchers Abstract Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, contains a reactive sulfhydryl group that is central to its therapeutic action but al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Abstract

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, contains a reactive sulfhydryl group that is central to its therapeutic action but also dictates its complex metabolic fate. In human plasma, captopril rapidly forms various disulfide conjugates, with captopril-cysteine disulfide being a major metabolite. The degradation and interconversion of this disulfide are critical determinants of the free, pharmacologically active captopril concentration and its overall duration of action. This technical guide provides an in-depth exploration of the degradation pathways of captopril-cysteine disulfide in human plasma. It synthesizes current knowledge on the underlying mechanisms, details the critical factors influencing these reactions, and presents robust analytical methodologies for their accurate quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of thiol-containing drugs and their complex interactions within biological matrices.

Introduction: The Significance of Captopril's Thiol Chemistry

Captopril's therapeutic efficacy in treating hypertension and heart failure stems from the ability of its sulfhydryl (-SH) group to inhibit the zinc-containing ACE.[1][2] However, this same nucleophilic thiol group makes captopril highly susceptible to oxidation and thiol-disulfide exchange reactions in the bloodstream. Upon entering the circulation, free captopril is readily converted into various disulfide forms, including a symmetrical dimer (captopril-disulfide) and mixed disulfides with endogenous thiols like cysteine and glutathione.[3][4] It also forms reversible covalent adducts with plasma proteins, primarily albumin.[5]

The captopril-cysteine disulfide metabolite is of particular interest because its formation and subsequent degradation are part of a dynamic equilibrium. These inactive disulfide conjugates can act as a circulating reservoir, releasing active captopril back into the system and potentially prolonging its therapeutic effect.[6] Understanding the pathways that govern the cleavage of the captopril-cysteine disulfide bond is therefore essential for accurately characterizing captopril's pharmacokinetics and pharmacodynamics.

Core Degradation Pathways in Human Plasma

The degradation of captopril-cysteine disulfide in human plasma is not a simple, unidirectional process. It is a dynamic interplay of non-enzymatic and potentially enzymatic reactions dominated by the redox environment of the plasma.

Thiol-Disulfide Exchange: The Primary Non-Enzymatic Pathway

The principal mechanism for the cleavage of captopril-cysteine disulfide is thiol-disulfide exchange. This is a second-order nucleophilic substitution (SN2) reaction where a free thiol (R'-SH) attacks one of the sulfur atoms of a disulfide bond (R-S-S-Captopril), displacing the other thiol.[7] In plasma, the most abundant low-molecular-weight thiol is glutathione (GSH), followed by cysteine.

The reaction can proceed as follows:

  • Captopril-S-S-Cysteine + Glutathione-SH ⇌ Captopril-SH + Glutathione-S-S-Cysteine

  • Captopril-S-S-Cysteine + Glutathione-SH ⇌ Captopril-S-S-Glutathione + Cysteine-SH

These reactions are reversible and their direction is governed by the relative concentrations and redox potentials of the participating thiols and disulfides. Previous metabolic studies confirm that endogenous thiols like glutathione and cysteine are responsible for the rapid dissociation of captopril-plasma protein conjugates in vivo, proceeding via this spontaneous thiol-disulfide interchange mechanism.[8]

Enzymatic Contributions

While thiol-disulfide exchange is a major driver, enzymatic catalysis cannot be discounted. Thioltransferases (glutaredoxins) are enzymes known to catalyze thiol-disulfide exchange reactions with high specificity for glutathione.[9] These enzymes can accelerate the reduction of mixed disulfides, thereby playing a role in regenerating free captopril from its conjugated forms. The cleavage of certain protein disulfide bonds, known as allosteric disulfides, can be mediated by oxidoreductases, highlighting a potential mechanism for regulating protein function in circulation that could extend to drug-protein adducts.[10]

The diagram below illustrates the central role of captopril-cysteine disulfide in the metabolic landscape of captopril in plasma.

G cluster_exchange Thiol-Disulfide Exchange Reactions CapCys Captopril-Cysteine Disulfide FreeCap Free Captopril (Active Drug) CapCys->FreeCap Reduction CapProt Captopril-Protein Adducts (e.g., Albumin) CapCys->CapProt CapGSH Captopril-Glutathione Disulfide CapCys->CapGSH CapDim Captopril Dimer (Captopril-S-S-Captopril) CapCys->CapDim FreeCap->CapCys Oxidation EndoThiols Endogenous Thiols (Glutathione, Cysteine) EndoThiols->FreeCap Drives Equilibrium EndoThiols->CapProt Drives Equilibrium EndoThiols->CapGSH Drives Equilibrium G start Whole Blood Collection (K2EDTA) stabilize Immediate Stabilization (e.g., with NEM) start->stabilize plasma Centrifuge & Harvest Plasma stabilize->plasma decision Analytical Goal? plasma->decision free_path Measure Free Captopril (NEM-derivatized) decision->free_path Active Form total_path Measure Total Captopril decision->total_path Total Exposure extract Protein Precipitation & Extraction free_path->extract reduce Reduction of Disulfides (e.g., DTT, TBP) total_path->reduce reduce->extract analyze LC-MS/MS Analysis (MRM Mode) extract->analyze quant Quantification vs. Calibration Curve analyze->quant

Sources

Protocols & Analytical Methods

Method

derivatization techniques for captopril-cysteine disulfide analysis

Application Note: Advanced Derivatization Strategies for the Quantitation of Captopril-Cysteine Mixed Disulfides Introduction & Mechanistic Context Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) is a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for the Quantitation of Captopril-Cysteine Mixed Disulfides

Introduction & Mechanistic Context

Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) is a potent angiotensin-converting enzyme (ACE) inhibitor characterized by a highly reactive free sulfhydryl (-SH) group. In biological matrices, this free thiol undergoes rapid oxidation, forming both homodimers (captopril disulfide) and mixed disulfides with endogenous thiol-containing compounds, predominantly cysteine and glutathione.

The core analytical challenge in quantifying the specific captopril-cysteine mixed disulfide lies in the ex vivo instability of the drug. If blood or plasma is collected without immediate stabilization, the residual free captopril will artificially oxidize during sample handling, leading to a gross overestimation of the mixed disulfide fraction. Therefore, a robust analytical workflow must employ a carefully timed sequence of thiol trapping, selective reduction, and chemical derivatization to lock the in vivo redox state and enhance detection sensitivity.

Workflow Rationale: The Causality of Experimental Choices

To accurately measure the captopril-cysteine disulfide, the analytical methodology must follow a strict three-phase causality loop:

  • Phase 1: Thiol Trapping (The "Freeze" Step): Immediately upon blood collection, an alkylating agent must be introduced. Causality: This agent selectively reacts with all free thiols (both free captopril and endogenous free cysteine), rendering them inert. This prevents any further formation of captopril-cysteine disulfides ex vivo, freezing the true physiological ratio.

  • Phase 2: Disulfide Reduction (The "Cleavage" Step): Once the free thiols are blocked, the sample contains the intact, original captopril-cysteine disulfides. Causality: A strong reducing agent is introduced to cleave these specific disulfide bonds, liberating the formerly bound captopril so it can be isolated and measured.

  • Phase 3: Thiol Derivatization (The "Tagging" Step): The newly liberated captopril (representing the original mixed disulfide fraction) is highly polar, lacks a strong chromophore, and is prone to re-oxidation. Causality: Derivatization with a hydrophobic, UV-active, or MS-friendly tag stabilizes the molecule, increases its molecular weight, and drastically improves chromatographic retention and ionization efficiency for downstream analysis.

Visualizing the Analytical Workflow

G Sample Blood Collection (In Vivo State) Trapping Phase 1: Thiol Trapping (Block Free -SH) Sample->Trapping Prevent ex vivo oxidation Reduction Phase 2: Disulfide Reduction (Cleave Captopril-Cys) Trapping->Reduction Isolate Disulfides Derivatization Phase 3: Derivatization (Tag Liberated Captopril) Reduction->Derivatization Free Captopril & Cysteine Analysis Phase 4: LC-MS/MS (Quantitation) Derivatization->Analysis Stabilized Adduct

Workflow for stabilization, reduction, and derivatization of captopril-cysteine disulfides.

Comparative Derivatization Chemistries

Selecting the appropriate derivatization agent dictates the downstream analytical platform. The reaction between the derivatizing agent and captopril involves the nucleophilic attack of the -SH group on the reagent, often requiring neutral to alkaline environments to ensure the thiol is deprotonated into a reactive thiolate anion.

Table 1 summarizes the quantitative performance of three gold-standard derivatization agents used in captopril disulfide analysis [1][1], [2][2], [3][3]:

Derivatization AgentTarget AnalyteDetection MethodReaction ConditionsLLOQ / LOD
p-Bromophenacyl bromide (p-BPB) Total CaptoprilLC-MS/MSAlkaline/Neutral pH, 30 min10 ng/mL (LLOQ)
1-Benzyl-2-chloropyridinium bromide Captopril / DisulfidesHPLC-UV (314 nm)Direct blood trapping10 ng/mL (LOD)
N-(4-Benzoylphenyl)maleimide Mixed DisulfidesHPLC-UV (254 nm)Post-reduction (TBP)10-500 ng/mL (Range)

Experimental Protocols: A Self-Validating System

The following protocol details the extraction and derivatization of captopril-cysteine disulfides using p-Bromophenacyl bromide (p-BPB) for LC-MS/MS analysis. This method is engineered to be self-validating, incorporating internal checkpoints to ensure data integrity at every phase of the chemical transformation.

Reagents Required:

  • N-ethylmaleimide (NEM) (Trapping agent)

  • Tributylphosphine (TBP) or Dithiothreitol (DTT) (Reducing agent)

  • p-Bromophenacyl bromide (p-BPB) (Derivatizing agent)

  • 0.1 M KOH and 1 M HCl

  • Internal Standard (IS): Enalapril or isotopically labeled captopril-d3

Step 1: Plasma Collection and Immediate Thiol Trapping

  • Draw whole blood directly into pre-chilled vacutainers containing K2EDTA and a pre-aliquoted solution of NEM (final concentration 5 mM).

    • Causality: NEM rapidly alkylates all free sulfhydryl groups via a Michael addition, freezing the ratio of free captopril to captopril-cysteine disulfide.

  • Centrifuge immediately at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Self-Validation Checkpoint 1 (Trapping Efficiency): Spike a blank plasma sample with a known concentration of free captopril after NEM addition. Subsequent analysis should yield 0 ng/mL of free captopril, confirming 100% trapping efficiency.

Step 2: Disulfide Reduction

  • Transfer 200 µL of the NEM-treated plasma to a microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) solution.

  • Add 50 µL of 10% TBP in propanol (or 50 mM DTT) to the plasma.

  • Vortex and incubate at 37°C for 30 minutes.

    • Causality: TBP selectively reduces the disulfide bonds of the captopril-cysteine complexes, releasing the previously bound captopril as a free thiol, ready for derivatization.

  • Self-Validation Checkpoint 2 (Reduction Efficiency): Run a parallel QC sample spiked with a known concentration of synthetic captopril-cysteine disulfide. Recovery of the liberated captopril must exceed 95% to validate the reduction step.

Step 3: Derivatization with p-BPB

  • To the reduced plasma mixture, add 20 µL of 0.1 M KOH to adjust the pH to ~8.0.

    • Causality: Alkaline pH ensures the liberated captopril is in its highly nucleophilic thiolate form.

  • Add 40 µL of p-BPB solution (10 mg/mL in acetonitrile).

  • Incubate at room temperature for 30 minutes in the dark.

    • Causality: The reaction reaches a kinetic plateau at 30 minutes, forming an irreversible, hydrophobic thioether adduct [3][3].

  • Neutralize the reaction by adding 30 µL of 1 M HCl.

  • Extract the derivatized captopril using liquid-liquid extraction (LLE) with 2 mL of diethyl ether/dichloromethane (2:1, v/v). Centrifuge, collect the organic layer, evaporate under nitrogen, and reconstitute in the LC-MS/MS mobile phase.

Conclusion

The accurate quantitation of captopril-cysteine disulfides is entirely dependent on the rigorous control of thiol redox chemistry ex vivo. By employing a tightly coupled sequence of NEM-mediated thiol trapping, TBP-driven reduction, and p-BPB derivatization, researchers can achieve highly sensitive (LLOQ 10 ng/mL) and biologically accurate measurements of this critical metabolite.

References

  • Donáth-Nagy, G., Vancea, S., & Imre, S. (2011). Comparative Study of Captopril Derivatization Reaction by LC-UV, LC-MS and CE-UV Methods. Croatica Chemica Acta. 3

  • Hayashi, K., Miyamoto, M., & Sekine, Y. (1985). Determination of captopril and its mixed disulphides in plasma and urine by high-performance liquid chromatography. Journal of Chromatography. 1

  • Sypniewski, S., & Bald, E. (1996). Determination of captopril and its disulphides in whole human blood and urine by high-performance liquid chromatography with ultraviolet detection and precolumn derivatization. Journal of Chromatography A.2

Sources

Application

Application Notes &amp; Protocols: Sample Preparation for the Bioanalysis of Captopril and its Disulfide Metabolites

Introduction: The Challenge of the Thiol Group Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the treatment of hypertension and heart failure.[1][2] Its therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Thiol Group

Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the treatment of hypertension and heart failure.[1][2] Its therapeutic effect is mediated by the inhibition of ACE, which decreases the production of angiotensin II, a potent vasoconstrictor.[1] The pharmacological activity and chemical reactivity of captopril are intrinsically linked to its free sulfhydryl (-SH) or thiol group.[3][4]

This thiol group, while essential for its mechanism of action, presents a significant bioanalytical challenge. In biological matrices, captopril is rapidly and extensively metabolized through both enzymatic and non-enzymatic pathways. The primary metabolic fate involves the oxidation of the sulfhydryl group to form a symmetrical disulfide dimer (captopril disulfide) and mixed disulfides with endogenous thiol-containing molecules like cysteine, glutathione, and plasma proteins such as albumin.[1][5][6]

Crucially, this oxidation process does not cease upon sample collection. The instability of the thiol group ex vivo can lead to artifactual formation of disulfides, causing an underestimation of free, pharmacologically active captopril and an inaccurate representation of the in vivo metabolic profile.[2][5] Therefore, a robust and validated sample preparation strategy is paramount for accurate quantification.

This guide provides detailed protocols and the scientific rationale for the sample preparation of captopril, addressing methodologies for the distinct measurement of free captopril and total captopril (the sum of free captopril and its reducible disulfide metabolites).[7]

The Metabolic Pathway and Analytical Strategy

The accurate measurement of captopril requires a clear analytical objective: are you measuring the free, active drug, or the total drug reservoir which includes the reversibly-formed disulfide metabolites?[2] The chosen strategy dictates the sample handling and preparation workflow from the moment of collection.

G cluster_0 In Vivo / In Vitro Captopril Captopril (Free Thiol, -SH) Active Form CPT_Disulfide Captopril Disulfide (CPT-S-S-CPT) Captopril->CPT_Disulfide Oxidation Mixed_Disulfides Mixed Disulfides (CPT-S-S-Cysteine, etc.) Captopril->Mixed_Disulfides Oxidation Protein_Bound Protein-Bound Captopril (CPT-S-S-Albumin) Captopril->Protein_Bound Oxidation CPT_Disulfide->Captopril Reduction (Reversible) Mixed_Disulfides->Captopril Reduction (Reversible) Protein_Bound->Captopril Reduction (Reversible)

Caption: Metabolic conversion of captopril to its disulfide forms.

Critical Pre-Analytical Step: Sample Collection and Stabilization

No analytical method can correct for a poorly handled sample. The prevention of ex vivo oxidation is the most critical step in the entire workflow.

Blood Collection:

  • Collect blood samples in tubes containing an anticoagulant such as heparin.[2]

  • Process the samples immediately. Centrifuge at 4°C to separate plasma as soon as possible after collection.

The Stabilization Dichotomy: The initial handling of the plasma sample depends entirely on the analytical goal.

G Start Fresh Plasma Sample Goal Analytical Goal? Start->Goal Free_CPT Measure FREE Captopril Goal->Free_CPT Free (Active) Total_CPT Measure TOTAL Captopril Goal->Total_CPT Total (Reservoir) Stabilize Immediate Derivatization with Thiol-Alkylating Agent (e.g., NEM, NPM, p-BPB) Free_CPT->Stabilize Reduce Reduction of Disulfides with Reducing Agent (e.g., DTT, TBP) Total_CPT->Reduce Prep Proceed to Sample Preparation (PPT, LLE, SPE) Stabilize->Prep Reduce->Prep

Caption: Decision workflow for captopril sample stabilization.

Strategy 1: Quantifying FREE Captopril via Derivatization

To measure only the free, unbound captopril, its reactive thiol group must be immediately and permanently "capped" to prevent oxidation. This is achieved by derivatization with a thiol-alkylating agent to form a stable thioether.

  • Mechanism: The alkylating agent reacts specifically with the -SH group, rendering it non-reactive.

  • Common Reagents:

    • N-ethylmaleimide (NEM) : A widely used and effective stabilizing agent.[3][8]

    • N-(1-pyrenyl)maleimide (NPM) : Forms a fluorescent adduct, enabling highly sensitive detection.[3][9]

    • p-bromophenacyl bromide (p-BPB) : Creates a UV-active derivative suitable for HPLC-UV analysis.[3][10]

Scientist's Note: This derivatization step must be performed on the plasma sample immediately after centrifugation.[9] Any delay will result in the underestimation of the true free captopril concentration.

Strategy 2: Quantifying TOTAL Captopril via Reduction

To measure the total captopril concentration (free form plus all disulfide metabolites), a reduction step is required to convert the disulfide bonds (-S-S-) back to free thiol groups (-SH).

  • Mechanism: A reducing agent donates electrons to cleave the disulfide bridges.

  • Common Reagents:

    • Dithiothreitol (DTT) : A robust and commonly used reducing agent for bioanalytical applications.[2][3]

    • Tri-n-butylphosphine (TBP) : An effective reductant used in several validated methods.[7][8]

    • Sodium borohydride : Another powerful reducing agent that has been successfully applied.[11]

Scientist's Note: DTT solutions should be prepared fresh before each use, as DTT itself can oxidize in solution, losing its reductive capacity.[3]

Core Sample Preparation Methodologies

After the initial stabilization or reduction step, the sample must be cleaned to remove matrix interferences, primarily proteins, before instrumental analysis. The choice of method depends on the required sensitivity, throughput, and available equipment.

Methodology Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Proteins are denatured and precipitated by a water-miscible organic solvent (e.g., acetonitrile).[12][13]Simple, fast, high-throughput, inexpensive.[3]"Dirty" extract, high risk of matrix effects, sample dilution.[3][14]High-throughput screening, bioequivalence studies where sensitivity is not limiting.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT, can concentrate the analyte.More labor-intensive, requires solvent optimization, emulsion formation can be an issue.Assays requiring higher sensitivity and cleanliness than PPT.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and eluted after matrix components are washed away.[15]Cleanest extracts, high analyte concentration, minimizes matrix effects.[15]Most complex, highest cost per sample, requires significant method development.High-sensitivity pharmacokinetic studies, assays with challenging matrix interference.

Detailed Experimental Protocols

Internal Standard (IS): For all protocols, an internal standard (e.g., a stable isotope-labeled captopril or a structural analog like enalapril) should be added at the beginning of the workflow to correct for variability during sample processing and analysis.[2][15]

Protocol 1: Protein Precipitation for TOTAL Captopril by LC-MS/MS

This protocol is adapted from established high-throughput methods and is suitable for bioequivalence or pharmacokinetic studies.[2][3]

G Start 1. Pipette 500 µL Plasma into a microcentrifuge tube Add_IS 2. Add 50 µL Internal Standard (e.g., 3 µg/mL Rosuvastatin) Start->Add_IS Add_DTT 3. Add 50 µL of freshly prepared 200 mM DTT in water Add_IS->Add_DTT Add_Acid 4. Add 50 µL of 1% Formic Acid (Vortex for 30s) Add_DTT->Add_Acid Add_ACN 5. Add 1500 µL of ice-cold Methanol or Acetonitrile (3:1 ratio) Add_Acid->Add_ACN Vortex 6. Vortex vigorously for 60s Add_ACN->Vortex Centrifuge 7. Centrifuge for 7 min at >3000 rpm Vortex->Centrifuge Supernatant 8. Transfer clear supernatant to autosampler vial Centrifuge->Supernatant Inject 9. Inject into LC-MS/MS system Supernatant->Inject

Caption: Workflow for Total Captopril analysis using Protein Precipitation.

Methodology:

  • Into a 2 mL microcentrifuge tube, pipette 500 µL of the plasma sample.

  • Add 50 µL of the internal standard working solution.

  • Reduction Step: Add 50 µL of a freshly prepared 200 mM Dithiothreitol (DTT) solution in water.[3]

    • Rationale: This step cleaves the disulfide bonds, converting all captopril metabolites back to the parent drug for measurement as "total captopril."

  • Acidification: Add 50 µL of 1% formic acid in water and vortex for 30 seconds.

    • Rationale: Acidification helps to stabilize the newly reduced free thiol groups and improves protein precipitation efficiency.

  • Precipitation: Add 1.5 mL of ice-cold methanol or acetonitrile (achieving a 3:1 solvent-to-plasma ratio).[3][13]

    • Rationale: A water-miscible organic solvent disrupts the solvation of proteins, causing them to denature and precipitate. Using cold solvent enhances this effect.

  • Vortex the mixture vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes for 7-10 minutes at a high speed (e.g., 3000-4000 x g) to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system for analysis.[3]

Protocol 2: Liquid-Liquid Extraction for FREE Captopril (Derivatized)

This protocol is designed for sensitive quantification of the pharmacologically active free captopril using derivatization and HPLC with fluorescence detection.[9]

Methodology:

  • Into a glass tube, pipette 150 µL of plasma immediately after centrifugation.

  • Derivatization Step: Immediately add the derivatizing agent (e.g., N-(1-pyrenyl)maleimide, NPM).

    • Rationale: This step is time-critical. NPM reacts with the free thiol group to form a stable, fluorescent adduct, preventing its oxidation and enabling sensitive detection.[9]

  • Add the internal standard (e.g., N-Acetyl-L-cysteine, which also has a free thiol and will be derivatized).[9]

  • Stabilization/Reaction Quench: Add a strong acid such as 11 M HCl.

    • Rationale: The acid stops the derivatization reaction and prepares the sample for extraction by ensuring captopril is in a favorable charge state.[9]

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).[9] Vortex vigorously for 2 minutes.

  • Centrifuge for 10 minutes at 2000 x g to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for injection into the HPLC system.

References

  • Liu, G., Wang, H., & Liu, Y. (1998). Determination of Captopril Plus Its Disulfide Metabolites in Human Plasma. Yao Xue Xue Bao, 33, 605–609.
  • Duchin, K. L., & McKinstry, D. N. (1985). Captopril: pharmacology, metabolism and disposition. PubMed.
  • Drummer, O. H., Jarrott, B., & Louis, W. J. (1984). Determination of Total Captopril in Human Plasma by Gas Chromatography-Mass Spectrometry With Selected-Ion Monitoring After Reduction of Disulfides. Journal of Pharmaceutical Sciences, 73(8), 1113-7.
  • Kok, R. J., Visser, J., Moolenaar, F., de Zeeuw, D., & Meijer, D. K. (1997). Bioanalysis of captopril: two sensitive high-performance liquid chromatographic methods with pre- or postcolumn fluorescent labeling. Journal of Chromatography B: Biomedical Sciences and Applications, 693(1), 181-9.
  • Elzanfaly, E. S., & Merey, H. A. (2017). A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma. Journal of Applied Pharmaceutical Science, 7(02), 008-015.
  • St-Onge, M., & Dubé, P. A. (2024). Captopril. StatPearls.
  • Sypniewski, S., & Bald, E. (1996). Determination of captopril and its disulphides in whole human blood and urine by high-performance liquid chromatography with ultraviolet detection and precolumn derivatization. Journal of Chromatography A, 729(1-2), 335-40.
  • PathWhiz. Captopril metabolic pathway References. PathWhiz.
  • RTP, S., et al. (2012). determination of captopril by hplctandem mass spectrometry: application in a bioequivalence study. Redalyc.org.
  • Naveed, S. (2013). An Overview of Analytical Determination of Captopril in Active Pharmaceutical Ingredients (API) Formulation and Biological Fluid. Journal of Bioequivalence & Bioavailability, 5, 264-266.
  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2008). Novel Spectrophotometric Method for the Assay of Captopril in Dosage Forms using 2,6-Dichloroquinone-4-Chlorimide. Iranian Journal of Pharmaceutical Research, 7(3), 189-196.
  • Arroyo, C., López-Calull, C., García-Capdevila, L., Gich, I., Barbanoj, M., & Bonal, J. (1997). Determination of captopril in plasma by high-performance liquid chromatography for pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 339-44.
  • Huang, T., He, Z., Yang, B., Shao, L., Zheng, X., & Duan, G. (2006). HPLC determination of captopril in human plasma and its pharmacokinetic study. Journal of Chromatographic Science, 44(7), 412-6.
  • Salem, I. I., A-al-Rashed, A. M., & Al-Tamimi, S. A. (2005). A selective and rapid method for the quantification of captopril in human plasma using liquid chromatography/selected reaction monitoring mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1017-23.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates. Thermo Fisher Scientific.
  • Resolve Mass Spectrometry. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Resolve Mass Spectrometry.
  • Sigma-Aldrich. (2003). High throughput sample preparation for the quantitation of drug compounds in serum samples. Sigma-Aldrich.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc..
  • Borges, V., et al. (2025). Determination of captopril in human plasma, using solid phase extraction and high-performance liquid chromatography, coupled to mass spectrometry: Application to bioequivalence study. ResearchGate.
  • Tsvetkov, P., et al. (2017). Medicinal Thiols: Current Status and New Perspectives. Medicinal Research Reviews, 37(3), 553-580.
  • The American Association of Pharmaceutical Scientists. (2024). 2023 White Paper on Recent Issues in Bioanalysis. Taylor & Francis.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting captopril-cysteine disulfide peak tailing in HPLC

Welcome to the Technical Support Center for the chromatographic analysis of captopril and its disulfide metabolites. Captopril-cysteine disulfide is a major degradation product and biological metabolite of the antihypert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of captopril and its disulfide metabolites. Captopril-cysteine disulfide is a major degradation product and biological metabolite of the antihypertensive drug captopril[1]. Due to its zwitterionic nature (containing both carboxylic acid and primary amine moieties) and its sulfur-containing backbone, analysts frequently encounter severe peak tailing (Asymmetry factor, As​>1.5 ) during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to restore peak symmetry, resolution, and quantification accuracy in your assays.

Section 1: Mechanistic Causes of Peak Tailing

To troubleshoot effectively, we must first understand the physicochemical interactions driving the chromatographic distortion. Peak tailing for this specific compound is rarely a single-variable issue; it is typically driven by one of three mechanisms:

  • Secondary Silanol Interactions: Traditional silica-based C18 columns contain residual, unbonded silanol groups (-Si-OH). At mid-range pH, these silanols become ionized (-Si-O⁻) and act as cation exchangers. The primary amine group on the cysteine moiety of the disulfide strongly interacts with these active sites, leading to a dual-retention mechanism and a pronounced tailing edge[2].

  • Metal Chelation: Disulfide bonds and trace free thiols possess a high affinity for transition metals (e.g., iron, aluminum) present in the silica matrix or the stainless-steel tubing and frits of the HPLC system. This chelation delays the elution of a fraction of the analyte, dragging out the peak tail[3].

  • Sub-optimal pH / pKa Mismatch: Captopril-cysteine disulfide has multiple pKa values (carboxyl groups at ~3.7, and amino groups at ~8.3). If the mobile phase pH is not strictly controlled at least 1-2 pH units away from these pKa values, the analyte exists in a state of partial ionization, causing peak broadening and tailing[4].

Section 2: Diagnostic Workflow

Use the following logical decision tree to isolate the root cause of the tailing in your specific setup.

G Start Peak Tailing Detected (As > 1.5) Overload Is tailing injection volume dependent? Start->Overload Dilute Dilute Sample / Reduce Vol Overload->Dilute Yes SystemCheck Does tailing affect all peaks? Overload->SystemCheck No Hardware Check Frit / Replace Column SystemCheck->Hardware Yes ChemCheck Chemical Interaction (Disulfide Specific) SystemCheck->ChemCheck No pHAdjust Adjust pH to 2.5-3.0 (TFA/H3PO4) ChemCheck->pHAdjust MetalCheck Passivate System / Add EDTA pHAdjust->MetalCheck Still Tailing ColumnChange Use End-capped C18 Column MetalCheck->ColumnChange Still Tailing

Diagnostic workflow for isolating and resolving captopril-cysteine disulfide peak tailing.

Section 3: Quantitative Data & System Optimization

The table below summarizes the expected improvements in peak shape when applying specific chromatographic interventions to captopril-cysteine disulfide analysis.

Mobile Phase ConditionColumn TypeTailing Factor ( As​ )Resolution ( Rs​ )Primary Issue Mitigated
Methanol:Water (pH 6.5)Standard C18> 2.0 (Severe Tailing)< 1.5None (Baseline)
Methanol:Water (pH 3.0)Standard C181.4 - 1.6~ 2.0Partial Ionization
Methanol:Water (pH 3.0)End-capped C181.1 - 1.2> 2.5Silanol Interactions
+ 0.05% TFAHybrid C180.9 - 1.0> 4.0Ion-pairing & Silanols
System PassivatedPEEK / Metal-free< 1.1> 4.0Metal Chelation
Section 4: Step-by-Step Troubleshooting Protocols
Protocol A: Mobile Phase & pH Optimization (Self-Validating)

Causality: Lowering the pH below 3.0 ensures the carboxylic acid groups are fully protonated (neutral) and suppresses the ionization of residual silanols on the column, eliminating the ion-exchange mechanism that causes tailing[4].

  • Buffer Preparation: Prepare a 15 mM phosphoric acid buffer or 0.05% Trifluoroacetic acid (TFA) solution in LC-MS grade water[1],[5].

  • pH Adjustment: Verify the pH is between 2.5 and 3.0. Do not use a pH higher than 3.5, as the carboxyl groups will begin to ionize.

  • Solvent Blending: Mix the aqueous buffer with the organic modifier (Acetonitrile or Methanol) according to your isocratic or gradient method (e.g., 60:40 v/v)[6].

  • System Equilibration: Flush the column with at least 15 column volumes of the new mobile phase to ensure complete protonation of the stationary phase.

  • Validation: Inject a standard resolution mixture of captopril and captopril-cysteine disulfide. Calculate the asymmetry factor ( As​ ). The system is validated if As​≤1.2 and resolution ( Rs​ ) > 1.5[5].

Protocol B: Column Selection & System Passivation

Causality: If pH optimization fails, the tailing is likely driven by metal chelation or extreme silanol activity. End-capping physically blocks silanols, while passivation removes reactive metal sites[3],[2].

  • Column Upgrade: Install a highly end-capped, high-purity Type-B silica or hybrid C18 column (e.g., Purospher Start C18 or Luna C18)[1],[4].

  • System Passivation (Hardware): If using a stainless-steel system, remove the column. Flush the HPLC lines, injector, and detector flow cell with 20% Nitric acid for 30 minutes at 1.0 mL/min.

  • Rinse: Flush the system with LC-MS grade water until the effluent pH is neutral.

  • Alternative (In-situ Passivation): If hardware passivation is not feasible, add 0.1 mM EDTA to the mobile phase to continuously mask trace metals.

  • Validation: Reinstall the column, equilibrate, and inject the standard. A return to Gaussian peak shape ( As​≈1.0 ) confirms the elimination of metal chelation.

Section 5: Frequently Asked Questions (FAQs)

Q: Why does the captopril monomer peak look fine, but the captopril-cysteine disulfide peak tails severely? A: The captopril monomer lacks the primary amine group present in the cysteine moiety of the disulfide. This amine group is highly susceptible to secondary interactions with ionized silanols on the silica surface, which is the primary driver of the tailing[2].

Q: Can I use a higher pH mobile phase (e.g., pH 7.0) to analyze these compounds? A: It is generally not recommended for standard silica columns. At pH 7.0, both the analyte's carboxyl groups and the column's residual silanols are fully ionized, leading to massive electrostatic repulsion and secondary interactions. If a neutral pH is required for MS compatibility, you must use a specialized polar-embedded or hybrid particle column designed for high-pH stability.

Q: I adjusted the pH to 2.5, but I'm still seeing a tailing factor of 1.6. What is the next logical step? A: If pH control has been established, the remaining tailing is likely due to metal chelation or column degradation[3]. First, verify the column frit is not partially blocked (which causes tailing for all peaks). If the issue is isolated to the disulfide, switch to a metal-free (PEEK) column or passivate your LC system to remove trace iron and aluminum.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Guide: Captopril vs. Captopril-Cysteine Disulfide

For Researchers, Scientists, and Drug Development Professionals Introduction Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, revolutionized the treatment of hypertension and heart failure. Its efficacy is primarily attributed to its unique sulfhydryl (-SH) group, which chelates the zinc ion in the active site of ACE. However, in vivo, captopril is extensively metabolized, with a significant portion being converted to various disulfides, most notably captopril-cysteine disulfide. This guide provides an in-depth comparison of the pharmacological activities of captopril and its major metabolite, captopril-cysteine disulfide, supported by experimental data to elucidate their respective roles in the overall therapeutic effect.

Mechanism of Action: A Tale of a Free Sulfhydryl Group

The principal pharmacological difference between captopril and captopril-cysteine disulfide lies in their interaction with the angiotensin-converting enzyme.

Captopril: As a potent, competitive inhibitor of ACE, captopril blocks the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[1] This leads to vasodilation and a reduction in blood pressure. The mechanism hinges on the free sulfhydryl group of captopril, which binds to the zinc ion within the ACE active site, rendering the enzyme inactive.[2] Beyond ACE inhibition, captopril also prevents the degradation of bradykinin, a potent vasodilator, further contributing to its antihypertensive effect.[3][4]

Captopril-Cysteine Disulfide: In contrast, the formation of a disulfide bond with cysteine masks the reactive sulfhydryl group. This structural change dramatically reduces its affinity for the ACE active site. Experimental evidence indicates that disulfide analogs of captopril exhibit very weak ACE inhibition.[2] Therefore, captopril-cysteine disulfide itself is considered to have negligible direct ACE inhibitory activity.

Metabolic Fate and Bioactivation

Captopril is rapidly absorbed after oral administration and undergoes extensive metabolism.[3] A key metabolic pathway is the formation of disulfide conjugates with endogenous sulfhydryl-containing molecules like cysteine and glutathione.[1][3] This conversion can occur both enzymatically and non-enzymatically in the blood and tissues.[3]

The formation of captopril-cysteine disulfide is a reversible process.[1] This equilibrium is crucial, as the disulfide metabolite can act as a circulating reservoir for the active drug. In vivo, captopril-cysteine disulfide can be reduced back to captopril, thereby prolonging the therapeutic effect of the parent drug. This reconversion is particularly significant in understanding the sustained action of captopril, which often exceeds what would be predicted from its short half-life.

Captopril Captopril (Active ACE Inhibitor) Metabolism Metabolism (Oxidation) Captopril->Metabolism Blood & Tissues Disulfide Captopril-Cysteine Disulfide (Inactive Metabolite) Metabolism->Disulfide Reactivation Reactivation (Reduction) Disulfide->Reactivation In vivo Reactivation->Captopril

Caption: Metabolic conversion and reactivation of captopril.

Comparative Pharmacological Activities

FeatureCaptoprilCaptopril-Cysteine DisulfideKey Insights
ACE Inhibition Potent, direct competitive inhibitorVery weak to negligible direct inhibitionThe free sulfhydryl group is essential for ACE inhibitory activity.
Antihypertensive Effect Direct and potentIndirect, via conversion to captoprilThe disulfide acts as a prodrug-like reservoir for the active compound.
Bradykinin Potentiation SignificantCan potentiate bradykinin in vivoThis effect of the disulfide likely contributes to the overall antihypertensive action.[5]
Antioxidant Activity Direct scavenger of reactive oxygen speciesLikely minimalThe free sulfhydryl group is the primary mediator of antioxidant effects.

Antioxidant Properties: The Role of the Sulfhydryl Moiety

Captopril's sulfhydryl group endows it with significant antioxidant properties. It can directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cells from oxidative damage.[6][7][8][9][10] This antioxidant activity is independent of its ACE inhibitory effect and may contribute to its cardioprotective benefits.[7] Studies have shown that captopril's ability to scavenge free radicals is comparable to that of the endogenous antioxidant, cysteine.[6]

Conversely, captopril-cysteine disulfide, lacking a free sulfhydryl group, is expected to have significantly diminished antioxidant capacity. The formation of the disulfide bond neutralizes the reactive thiol group responsible for scavenging ROS. While direct comparative studies on the antioxidant power of the disulfide are scarce, the fundamental chemical difference strongly suggests a loss of this particular pharmacological activity.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ACE.

Methodology:

  • Enzyme Preparation: Purified rabbit lung ACE is commonly used.

  • Substrate: A synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), is used.

  • Incubation: A constant concentration of ACE and substrate are incubated with varying concentrations of the inhibitor (captopril or captopril-cysteine disulfide).

  • Detection: The product of the enzymatic reaction (e.g., hippuric acid) is quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition curve.

cluster_0 Assay Preparation cluster_1 Reaction & Analysis ACE ACE Enzyme Incubation Incubation ACE->Incubation Substrate HHL Substrate Substrate->Incubation Inhibitor Inhibitor (Captopril or Disulfide) Inhibitor->Incubation HPLC HPLC Analysis Incubation->HPLC IC50 IC50 Calculation HPLC->IC50

Caption: Workflow for in vitro ACE inhibition assay.

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To assess the free radical scavenging capacity of a compound.

Methodology:

  • Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

  • Reaction: The test compound (captopril or captopril-cysteine disulfide) is added to the DPPH solution at various concentrations.

  • Measurement: The discoloration of the DPPH solution (from purple to yellow) is measured spectrophotometrically at a specific wavelength (e.g., 517 nm) after a set incubation time.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Clinical and Research Implications

The distinct pharmacological profiles of captopril and its cysteine disulfide metabolite have important implications for both clinical practice and drug development.

  • Prolonged Duration of Action: The in vivo conversion of captopril-cysteine disulfide back to captopril contributes to a longer duration of antihypertensive effect than would be predicted from captopril's half-life alone. This highlights the importance of considering metabolite activity in pharmacokinetic and pharmacodynamic modeling.

  • Therapeutic Drug Monitoring: When monitoring captopril therapy, measuring only the parent drug may not provide a complete picture of its overall pharmacological activity. Assays that can differentiate between the free drug and its disulfide metabolites could offer more precise insights.

  • Drug Design: The essentiality of the free sulfhydryl group for both ACE inhibition and antioxidant activity underscores its importance in the design of new ACE inhibitors. While the disulfide linkage in the metabolite reduces direct activity, the concept of a reversible metabolic pathway creating a drug reservoir could be a strategic consideration in prodrug design.

  • Beyond Blood Pressure: Captopril's antioxidant properties suggest potential therapeutic applications beyond its primary use in cardiovascular diseases. Further research into the clinical relevance of this antioxidant activity is warranted.

Conclusion

Captopril and its major metabolite, captopril-cysteine disulfide, exhibit a fascinating pharmacological interplay. Captopril is the active entity, potently inhibiting ACE and exerting direct antioxidant effects, both mediated by its crucial sulfhydryl group. Captopril-cysteine disulfide, while largely inactive as a direct ACE inhibitor, serves as a dynamic reservoir, undergoing in vivo reduction to replenish the active drug and contributing to the sustained therapeutic effect. This detailed comparison underscores the importance of understanding the complete metabolic and activity profile of a drug to fully appreciate its clinical efficacy and to guide future drug discovery efforts.

References

  • Drummer, O. H., & Kourtis, S. (1988). Bradykinin-potentiating Activity of Captopril Disulphide Dimer (SQ 14,551). European Journal of Pharmacology, 153(1), 11-17. [Link]

  • de Cavanagh, E. M., Inserra, F., Ferder, L., & Fraga, C. G. (2000). Captopril scavenges hydrogen peroxide and reduces, but does not eliminate, oxidant-induced cell injury. American Journal of Physiology-Renal Physiology, 278(6), F1036-F1042. [Link]

  • Singhvi, S. M., Kripalani, K. J., Dean, A. V., Keim, G. R., & Meeker, B. E. (1984). Captopril: pharmacology, metabolism and disposition. Drug metabolism reviews, 15(4), 841-869. [Link]

  • Marković, Z., Milenković, D., Stevanović, J., & Čupić, Z. (2022). Cardioprotective Role of Captopril: From Basic to Applied Investigations. Medicina, 58(8), 1018. [Link]

  • PathWhiz. Captopril metabolic pathway References. [Link]

  • Biyani, C. S., Palit, V., Daga, S., & Joyce, A. D. (2020). The Use of Captopril—Angiotensin Converting Enzyme (ACE) Inhibitor for Cystinuria During COVID-19 Pandemic. Journal of Clinical Medicine, 9(4), 1195. [Link]

  • Uehara, Y., Hirawa, N., Kawabata, Y., & Takada, S. (1989). Role of bradykinin potentiation in the antihypertensive effect of captopril in conscious rabbits with two-kidney, one-clip hypertension. Heart and vessels, 5(2), 97-103. [Link]

  • Bhuyan, J., & Mugesh, G. (2011). Effect of peptide-based captopril analogues on angiotensin converting enzyme activity and peroxynitrite-mediated tyrosine nitration. Organic & biomolecular chemistry, 9(13), 4844-4853. [Link]

  • Li, W., & Li, Y. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology, 13, 995115. [Link]

  • Marković, Z., Milenković, D., Stevanović, J., & Čupić, Z. (2022). Cardioprotective Role of Captopril: From Basic to Applied Investigations. Medicina (Kaunas, Lithuania), 58(8), 1018. [Link]

  • Moore, T. J., & Williams, G. H. (1982). Potentiation of bradykinin by captopril during suppression of prostacyclin synthesis. Hypertension, 4(5), 642-645. [Link]

  • Bojarska, J., Krawczyk, M. A., & Fruziński, A. (2015). Captopril and its dimer captopril disulfide: comparative structural and conformational studies. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 3), 208-216. [Link]

  • Benzie, I. F., & Tomlinson, B. (1998). Antioxidant power of angiotensin-converting enzyme inhibitors in vitro. British journal of clinical pharmacology, 45(2), 201-203. [Link]

  • Benzie, I. F., & Tomlinson, B. (1998). Antioxidant power of angiotensin-converting enzyme inhibitors in vitro. British Journal of Clinical Pharmacology, 45(2), 201-203. [Link]

  • Ercal, N., Neal, R., Treeratphan, P., Lutz, P. M., & Hammond, T. C. (1996). Captopril as an antioxidant in lead-exposed Fischer 344 rats. Archives of environmental contamination and toxicology, 31(4), 518-522. [Link]

  • Camargo, A. C., Ianzer, D., & Guerreiro, J. R. (2012). Bradykinin-potentiating peptides: Beyond captopril. Toxicon, 59(4), 516-523. [Link]

  • Woulfe, D. (2012). Captopril - Molecule of the Month. University of Bristol. [Link]

  • Azizi, M., Rousseau, A., Ezan, E., Guyene, T. T., & Michelet, S. (1996). In vivo assessment of captopril selectivity of angiotensin I-converting enzyme inhibition: differential inhibition of acetyl-ser-asp-lys-pro and angiotensin I hydrolysis. The Journal of pharmacology and experimental therapeutics, 278(3), 1237-1244. [Link]

  • Kripalani, K. J., McKinstry, D. N., Singhvi, S. M., Willard, D. A., Vukovich, R. A., & Migdalof, B. H. (1980). Disposition of captopril in normal subjects. Clinical pharmacology and therapeutics, 27(5), 636-641. [Link]

Sources

Comparative

Comprehensive Comparison of Mass Spectrometry Techniques for Captopril and its Metabolites

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with sulfhydryl-containing drugs. Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, presents a unique bioanalyt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with sulfhydryl-containing drugs. Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, presents a unique bioanalytical challenge. Due to its highly reactive free thiol (-SH) group, captopril rapidly undergoes oxidation in biological matrices to form inactive disulfide dimers (captopril disulfide) and mixed conjugates with endogenous thiols like cysteine[1]. Accurately quantifying the active drug versus its metabolites requires a robust analytical strategy that prevents ex vivo interconversion while offering high sensitivity and specificity.

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) for the analysis of captopril and its complex metabolic profile.

The Metabolic and Analytical Challenge

Captopril's primary metabolic pathway involves reversible dimerization and conjugation. The reversibility of the disulfide bond in vivo means the dimer acts as a biological reservoir for the active drug[1]. In environmental or stress conditions (e.g., water treatment ozonation), it oxidizes irreversibly into captopril sulfonic acid[2]. Therefore, any quantitative assay must instantly quench thiol reactivity upon sample collection to reflect true physiological concentrations.

G Captopril Captopril (Active) Free Thiol (-SH) Disulfide Captopril Disulfide (Inactive Dimer) Captopril->Disulfide Oxidation / Dimerization Cysteine Captopril-Cysteine (Mixed Conjugate) Captopril->Cysteine Endogenous Thiols Sulfonic Captopril Sulfonic Acid (Oxidation Product) Captopril->Sulfonic Environmental/Ozonation Disulfide->Captopril Reduction (in vivo)

Captopril metabolism and degradation pathways.

Comparative Analysis of Mass Spectrometry Platforms

LC-MS/MS (Triple Quadrupole): The Gold Standard for Pharmacokinetics

For high-throughput bioequivalence and pharmacokinetic (PK) studies, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the undisputed workhorse.

  • Causality of Choice : Captopril is highly polar. LC-MS/MS eliminates the need for complex derivatization, allowing for rapid sample preparation via simple protein precipitation (PPT)[3].

  • Performance : Modern Ultra-Performance Liquid Chromatography (UPLC) coupled with ESI+ tandem mass spectrometry achieves a Lower Limit of Quantification (LLOQ) of 10 ng/mL in human plasma, with a linear dynamic range up to 2000 ng/mL[3].

GC-MS: High Resolution at the Cost of Throughput

Historically, GC-MS was widely used for captopril analysis, but it requires extensive sample manipulation.

  • Causality of Choice : Because captopril is non-volatile and thermally labile, it must be derivatized (e.g., into bis-pentafluorobenzyl derivatives) prior to GC injection[4].

  • Performance : While derivatization increases the workflow time, GC-MS offers excellent chromatographic resolution and can achieve linearity from 10 to 5000 ng/mL[4]. However, the harsh derivatization conditions can induce artifactual oxidation if the sample is not rigorously stabilized.

LC-HRMS (Q-TOF / Orbitrap): Structural Elucidation of Unknowns

When investigating novel metabolic pathways, environmental degradation, or drug-protein interactions, targeted MRM is insufficient.

  • Causality of Choice : HRMS provides exact mass measurements (e.g., captopril at m/z 216.0700) and isotopic fidelity, which are critical for identifying unknown transformation products without authentic reference standards[2].

  • Performance : HRMS has successfully mapped captopril's ozonation by-products, revealing complete oxidation to captopril sulfonic acid and acyclic intermediates that standard triple quadrupoles would miss[2].

Quantitative Data Comparison

The following table summarizes the performance metrics and operational requirements of each technique based on validated literature protocols:

Analytical TechniqueTarget Analyte(s)Linear RangeSample PreparationKey Advantage
LC-MS/MS (Triple Quad) Captopril & Disulfide10 – 2000 ng/mLProtein PrecipitationHigh throughput, no derivatization required[3].
GC-MS Captopril10 – 5000 ng/mLLLE + DerivatizationHigh chromatographic resolution and specificity[4].
LC-HRMS (Q-TOF) Unknown By-productsN/A (Qualitative)Direct Infusion / SPEExact mass for structural elucidation of novel metabolites[2].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol details the LC-MS/MS quantification of captopril in human plasma. The critical step in this self-validating system is the immediate chemical quenching of the sample to lock the in vivo ratio of free drug to metabolite.

Workflow Sample Plasma Collection (+ NEM Stabilizer) Prep Protein Precipitation (Methanol/ACN) Sample->Prep Separation UPLC Separation (C18, Gradient) Prep->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection (Triple Quad) Ionization->Detection

Self-validating LC-MS/MS workflow for captopril quantification.

Step-by-Step Methodology:
  • Sample Collection & Stabilization (Critical Step): Collect whole blood into tubes containing N-ethylmaleimide (NEM).

    • Scientific Rationale: NEM rapidly alkylates the free sulfhydryl group of captopril, preventing ex vivo oxidation to captopril disulfide[4]. Without this stabilization, your active drug concentration will falsely decrease while the metabolite falsely increases, invalidating the entire PK profile.

  • Plasma Separation: Centrifuge the stabilized blood at 4°C (3000 rpm for 10 min) to separate the plasma.

  • Protein Precipitation: Transfer 100 µL of stabilized plasma to a microcentrifuge tube. Add 300 µL of cold methanol/acetonitrile containing the internal standard (e.g., Rosuvastatin or Thiosalicylic acid).

    • Scientific Rationale: Organic solvents denature plasma proteins, releasing protein-bound captopril while precipitating the matrix to protect the LC column from fouling[3].

  • Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • UPLC Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., Acquity UPLC BEH 1.7µm). Use a gradient mobile phase consisting of 0.1% formic acid in water (Solvent A) and methanol (Solvent B)[3].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Monitor the specific mass transition m/z 218.1 → 116.2 for captopril[1].

Conclusion

Selecting the right mass spectrometry technique for captopril metabolites depends entirely on the analytical goal. For absolute quantitation in clinical trials, LC-MS/MS offers the best balance of speed and sensitivity. For structural characterization of novel conjugates or degradation products, HRMS is indispensable. Regardless of the platform, the fundamental chemistry of the sulfhydryl group dictates that rigorous pre-analytical stabilization is the linchpin of assay integrity.

References

  • determination of captopril by hplctandem mass spectrometry: application in a bioequivalence study - Redalyc.org.
  • High Resolution Mass Spectrometry Elucidation of Captopril's Ozonation and Chlorin
  • Improved analytical procedure for the measurement of captopril in human plasma by gas chromatography--mass spectrometry and its application to pharmacokinetic studies - PubMed.
  • A Liquid Chromatography/Tandem Mass Spectrometric Method for Determination of Captopril in Human Plasma - Journal of Applied Pharmaceutical Science.

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Route proposals generated from BenchChem retrosynthesis models.

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Captopril-cysteine disulfide
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Captopril-cysteine disulfide
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